Ethyl 6,10-dimethyl-7-oxo-4-(phenylmethyl)-8-oxa-5,11-dithia-4,6,9-triazadodec-9-enoate
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Overview
Description
Alanycarb is a broad-range carbamate insecticide and nematicide. It is known for its moderate mammalian toxicity and its ability to inhibit acetylcholinesterase, an enzyme crucial for nerve function. Alanycarb is relatively volatile and has low aqueous solubility. It is moderately toxic to fish and aquatic invertebrates and highly toxic to honeybees .
Preparation Methods
Alanycarb is synthesized through a series of organic reactions, including chassis reactions, condensation reactions, and substitution reactions. The specific steps are complex and involve the use of various organic solvents such as ethanol and dichloromethane . Industrial production methods typically involve large-scale organic synthesis processes to ensure the compound’s purity and efficacy.
Chemical Reactions Analysis
Alanycarb undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Alanycarb has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of carbamate insecticides.
Biology: Investigated for its effects on various biological systems, particularly its role as an acetylcholinesterase inhibitor.
Medicine: Studied for its potential therapeutic applications in treating diseases related to acetylcholinesterase dysfunction.
Mechanism of Action
Alanycarb exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine into choline and acetic acid. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the muscles, glands, and central nervous system. The inhibition is reversible, and the compound forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes .
Comparison with Similar Compounds
Alanycarb is similar to other carbamate insecticides, such as carbaryl and aldicarb. it differs in its specific chemical structure and its moderate mammalian toxicity. Unlike some other carbamates, alanycarb is relatively non-toxic to birds but highly toxic to honeybees . This makes it unique in its application and environmental impact.
Similar Compounds
Carbaryl: Another carbamate insecticide with a broad control spectrum and relatively low mammalian toxicity.
Aldicarb: A highly toxic carbamate insecticide used to control a wide range of pests.
Properties
IUPAC Name |
ethyl 3-[benzyl-[methyl-(1-methylsulfanylethylideneamino)oxycarbonylamino]sulfanylamino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S2/c1-5-23-16(21)11-12-20(13-15-9-7-6-8-10-15)26-19(3)17(22)24-18-14(2)25-4/h6-10H,5,11-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAUQNJOSOMMHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(CC1=CC=CC=C1)SN(C)C(=O)ON=C(C)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30868695 |
Source
|
Record name | Ethyl 6,10-dimethyl-7-oxo-4-(phenylmethyl)-8-oxa-5,11-dithia-4,6,9-triazadodec-9-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30868695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114416-15-8 |
Source
|
Record name | Ethyl 6,10-dimethyl-7-oxo-4-(phenylmethyl)-8-oxa-5,11-dithia-4,6,9-triazadodec-9-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30868695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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